molecular formula C17H11N3O2 B11840909 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-38-7

3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B11840909
CAS No.: 60045-38-7
M. Wt: 289.29 g/mol
InChI Key: HZXRSCBRLIYOEB-UHFFFAOYSA-N
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Description

3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazoquinazoline core with a hydroxybenzylidene moiety. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One efficient method involves the use of visible light-induced condensation cyclization. In this process, 2-aminobenzamides and aldehydes are irradiated with visible light in the presence of a photocatalyst such as fluorescein and tert-butyl hydroperoxide (TBHP) as an oxidant. This method does not require a metal catalyst and can tolerate a broad scope of substrates, yielding the desired product in good to excellent yields .

Industrial Production Methods

The use of graphene oxide nanosheets as catalysts in aqueous media has been explored for the synthesis of related quinazolinone derivatives, suggesting potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazoquinazoline core can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or aqueous media .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one lies in its combined structural features, which confer a distinct set of biological activities and chemical reactivity. The presence of both the imidazoquinazoline core and the hydroxybenzylidene moiety allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

60045-38-7

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

4-[(2-hydroxyimidazo[1,2-c]quinazolin-3-yl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H11N3O2/c21-12-7-5-11(6-8-12)9-15-17(22)19-16-13-3-1-2-4-14(13)18-10-20(15)16/h1-10,22H

InChI Key

HZXRSCBRLIYOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=C(N3C=N2)C=C4C=CC(=O)C=C4)O

Origin of Product

United States

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